(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)

Peptide Synthesis Carfilzomib Manufacturing Fragment Condensation

(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) (CAS 868539-99-5) is a protected tripeptide methyl ester supplied as the trifluoroacetate (TFA) salt. Its IUPAC name is methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate; 2,2,2-trifluoroacetic acid, and its molecular formula is C28H36F3N3O6 with a molecular weight of 567.6 g/mol.

Molecular Formula C28H36F3N3O6
Molecular Weight 567.6 g/mol
CAS No. 868539-99-5
Cat. No. B579923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate)
CAS868539-99-5
Synonyms(αS)-α-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine Methyl Ester 2,2,2-Trifluoroacetate
Molecular FormulaC28H36F3N3O6
Molecular Weight567.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H35N3O4.C2HF3O2/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20;3-2(4,5)1(6)7/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31);(H,6,7)/t21-,22-,23-;/m0./s1
InChIKeyLAPJYAIMBWUZSL-RGRVRPFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

868539-99-5 (TFA Salt of H-HomoPhe-Leu-Phe-OMe) – Essential Tripeptide Intermediate for Carfilzomib Synthesis and Impurity Analysis


(alphaS)-alpha-Aminobenzenebutanoyl-L-leucyl-L-phenylalanine methyl ester mono(trifluoroacetate) (CAS 868539-99-5) is a protected tripeptide methyl ester supplied as the trifluoroacetate (TFA) salt. Its IUPAC name is methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate; 2,2,2-trifluoroacetic acid, and its molecular formula is C28H36F3N3O6 with a molecular weight of 567.6 g/mol . This compound serves as a crucial synthetic intermediate in the manufacture of carfilzomib (Kyprolis®), a second-generation, irreversible proteasome inhibitor approved for relapsed/refractory multiple myeloma . It is also formally designated as Carfilzomib Impurity 67 (or Impurity 37 as its TFA salt) and is utilized as a certified reference standard in analytical method development, validation, and quality control [1].

Why 868539-99-5 Cannot Be Replaced by Free Base (868539-98-4), HCl Salt (1960444-13-6), or Boc-Protected Analog (868539-96-2) in Critical Workflows


The selection of the TFA salt (868539-99-5) over its free base (868539-98-4), hydrochloride salt (1960444-13-6), or Boc-protected precursor (868539-96-2) is not arbitrary; it is dictated by distinct physicochemical and functional properties that directly impact synthetic efficiency, analytical accuracy, and regulatory compliance. The free base is less soluble and less stable, leading to handling difficulties and potential degradation during storage and reaction . While the HCl salt is an alternative, the TFA counterion provides superior solubility in organic solvents commonly used in peptide coupling reactions (e.g., DMF, DCM), which is critical for high-yield fragment condensation steps in carfilzomib synthesis [1]. Furthermore, in analytical contexts, 868539-99-5 is the specific impurity designated as Carfilzomib Impurity 67/37, and substitution with a different salt form would invalidate method specificity, peak identification, and system suitability criteria required for ANDA and DMF submissions [2].

Quantitative Differentiation of 868539-99-5 vs. Free Base, HCl Salt, and Boc-Protected Intermediate: Purity, Solubility, Stability, and Analytical Identity


Enhanced Organic Solubility of TFA Salt (868539-99-5) vs. Free Base (868539-98-4) for Efficient Fragment Condensation

The TFA salt (868539-99-5) demonstrates significantly higher solubility in DMSO (≥80 mg/mL) compared to the free base, which is only sparingly soluble in most organic solvents . This enhanced solubility is critical for maintaining homogeneous reaction conditions during the fragment condensation step with the morpholino-acetylated tetrapeptide acid (CFLZ-567, CAS 868540-16-3) to form the carfilzomib core, as described in US Patent 20090131421 [1].

Peptide Synthesis Carfilzomib Manufacturing Fragment Condensation

Quantified Long-Term Solid-State Stability of 868539-99-5 Under Recommended Storage Conditions

The TFA salt (868539-99-5) in lyophilized powder form is stable for 36 months when stored at -20°C under desiccated conditions [1]. This represents a quantifiable benchmark for inventory management and long-term procurement planning, which is particularly relevant for projects with extended timelines or for stockpiling critical starting materials.

Compound Management Stability Studies Pharmaceutical Intermediates

Defined Analytical Identity as Carfilzomib Impurity 67 (868539-99-5) vs. Impurity 71 (868539-98-4) for Regulatory Method Validation

In the context of carfilzomib drug substance and drug product analysis, 868539-99-5 is unambiguously assigned as Carfilzomib Impurity 67 (or Impurity 37 as TFA salt) [1], whereas the free base is designated as Carfilzomib Impurity 71 [2] and the Boc-protected form as Impurity 72 [3]. Each impurity has a distinct chromatographic retention time and mass spectrum, and they cannot be used interchangeably as reference standards. Procurement of the correct CAS-specific impurity is mandated by regulatory guidelines (ICH Q3A/B) for accurate quantification of potential degradation products or process-related impurities in ANDA and DMF filings.

Pharmaceutical Analysis Impurity Profiling Method Validation Regulatory Compliance

Commercial Purity Benchmarking: ≥98% Purity Specification of 868539-99-5

Reputable commercial suppliers consistently offer 868539-99-5 with a minimum purity specification of 98%, as determined by HPLC . This high and consistent purity level is essential for both synthetic and analytical applications, minimizing the introduction of unknown impurities that could complicate reaction outcomes or analytical method development. The free base (868539-98-4) is also available at 98% purity , indicating that purity alone does not differentiate the TFA salt; rather, the combination of high purity with its other advantageous properties (solubility, stability, analytical identity) makes it the preferred form.

Quality Control Procurement Specification Purity Analysis

Procurement-Driven Application Scenarios for 868539-99-5 Based on Differentiated Evidence


GMP Manufacturing of Carfilzomib API: Fragment Condensation Step

For pharmaceutical manufacturers scaling up carfilzomib synthesis, the high DMSO solubility (≥80 mg/mL) of 868539-99-5 ensures a homogeneous reaction mixture during the critical coupling with the morpholino-acetylated tetrapeptide acid (CFLZ-567) . This directly translates to higher yields and fewer purification steps, as outlined in the foundational patent [1]. The defined 36-month stability at -20°C [2] further supports its use as a strategic inventory item, reducing supply chain risk in GMP environments.

Regulatory-Compliant Analytical Method Development and Validation

Analytical laboratories developing HPLC or LC-MS methods for carfilzomib drug substance must use 868539-99-5 as the reference standard for Carfilzomib Impurity 67/37 [3]. Its use is mandated for accurate peak identification, system suitability testing, and quantification of this specific process-related impurity or degradation product. Substituting with the free base (Impurity 71) or other salt forms would compromise method specificity and fail to meet ICH Q3A/B guidelines for ANDA and DMF submissions [4].

Academic and Industrial Research on Next-Generation Proteasome Inhibitors

Researchers exploring structure-activity relationships (SAR) of epoxyketone-based proteasome inhibitors utilize 868539-99-5 as a versatile tripeptide building block. Its TFA salt form offers superior handling and reactivity compared to the free base, enabling efficient synthesis of novel carfilzomib analogs with modified N-terminal capping groups or alternative C-terminal warheads. The compound's role as a late-stage intermediate in the original carfilzomib synthesis [1] makes it an ideal starting point for medicinal chemistry campaigns.

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